(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Overview
Description
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a fluoro group and a nitro group on a phenyl ring, which are key to its reactivity and applications.
Preparation Methods
The synthesis of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-3-aminophenylamine.
Hydrazine Formation: The amino group is reacted with hydrazine to form (4-Fluoro-3-nitrophenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin(II) chloride . Major products formed from these reactions include amino derivatives and hydrazones.
Scientific Research Applications
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride involves its reactivity due to the presence of the fluoro and nitro groups. These groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which is useful in biochemical assays and pharmaceutical development.
Comparison with Similar Compounds
Similar compounds to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride include:
4-Nitrophenylhydrazine hydrochloride: Lacks the fluoro group, making it less reactive in certain substitution reactions.
4-Fluorophenylhydrazine hydrochloride: Lacks the nitro group, affecting its reactivity and applications.
The presence of both the fluoro and nitro groups in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFHFMNLBWYZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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